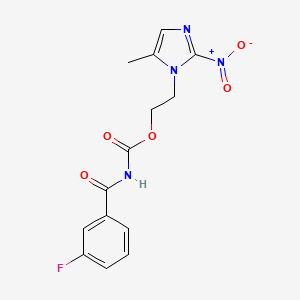
N-(2-ethoxyphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide, commonly known as EN-1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EN-1 belongs to the class of pyrazole carboxamides and is known for its unique chemical structure that makes it a promising candidate for research in drug discovery, agriculture, and material science.
作用机制
The exact mechanism of action of EN-1 is not fully understood. However, it has been proposed that EN-1 exerts its pharmacological effects by modulating various signaling pathways involved in cancer, inflammation, and glucose metabolism. EN-1 has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been reported to inhibit NF-κB signaling, which is involved in inflammation. EN-1 has been found to activate AMPK signaling, which plays a crucial role in glucose metabolism.
Biochemical and Physiological Effects:
EN-1 has been shown to have various biochemical and physiological effects. It has been reported to reduce oxidative stress and improve mitochondrial function. EN-1 has been found to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species. It has also been shown to improve mitochondrial respiration and reduce mitochondrial membrane potential. EN-1 has been reported to improve glucose uptake and utilization in skeletal muscle and adipose tissue.
实验室实验的优点和局限性
EN-1 has several advantages and limitations for lab experiments. One of the advantages is its unique chemical structure, which makes it a potential candidate for drug discovery and material science. EN-1 has been reported to have good bioavailability and pharmacokinetic properties, which makes it a promising candidate for in vivo studies. However, the synthesis of EN-1 is challenging and requires expertise in organic synthesis. EN-1 is also relatively expensive, which may limit its use in large-scale experiments.
未来方向
EN-1 has several potential future directions. One of the future directions is the development of EN-1 derivatives with improved pharmacological properties. EN-1 derivatives may have better bioavailability, selectivity, and efficacy than the parent compound. Another future direction is the investigation of the molecular targets of EN-1. The identification of molecular targets may provide insights into the mechanism of action of EN-1 and facilitate the development of novel drugs. EN-1 may also have potential applications in agriculture, such as the development of herbicides and pesticides. Finally, the use of EN-1 in material science may lead to the development of new materials with unique properties.
合成方法
The synthesis of EN-1 is a multistep process that involves the reaction of 2-ethoxyaniline with ethyl 2-cyanoacetate followed by cyclization with hydrazine hydrate and nitration with nitric acid. The final product is obtained after the reaction of the nitro intermediate with 3-amino-2-ethoxybenzoic acid. The synthesis of EN-1 is challenging and requires expertise in organic synthesis.
科学研究应用
EN-1 has been extensively studied for its potential applications in drug discovery. It has been reported to have anticancer, anti-inflammatory, and antidiabetic properties. EN-1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been reported to reduce inflammation by inhibiting the production of inflammatory cytokines. EN-1 has been found to improve glucose tolerance and insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes.
属性
IUPAC Name |
N-(2-ethoxyphenyl)-1-ethyl-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-3-17-9-11(18(20)21)13(16-17)14(19)15-10-7-5-6-8-12(10)22-4-2/h5-9H,3-4H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHGKKMNPAWMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC=CC=C2OCC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-bis[2-(diethylamino)ethyl]-5,5-diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione dihydrochloride](/img/structure/B6081573.png)

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5-(4-methoxyphenyl)-1,2,4-triazine](/img/structure/B6081608.png)

![N-{3-[2-(2-naphthyl)carbonohydrazonoyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B6081616.png)
![ethyl {5-[(5-bromo-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B6081625.png)

![methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate](/img/structure/B6081629.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6081631.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B6081635.png)

![1-[1-(3-cyclopentylpropanoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6081637.png)
![ethyl 3-(2-methylbenzyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinecarboxylate](/img/structure/B6081658.png)
![({6-[methyl(tetrahydro-2-furanylmethyl)amino]-2-pyrazinyl}thio)acetic acid](/img/structure/B6081659.png)